molecular formula C30H32ClNO7 B14397195 4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate CAS No. 89880-72-8

4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate

Cat. No.: B14397195
CAS No.: 89880-72-8
M. Wt: 554.0 g/mol
InChI Key: JYKSJAYBPMGXPR-UHFFFAOYSA-N
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Description

4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate is a complex organic compound that belongs to the class of aromatic esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions such as nitration, chlorination, and esterification. For example, the nitration of a suitable aromatic compound can introduce the nitro group, while chlorination can introduce the chloro group. The final step often involves the esterification of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2R).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The decyloxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)phenyl 4-(decyloxy)benzoate: Similar structure but lacks the nitro and chloro groups.

    4-(Decyloxy)phenyl 3-chloro-4-hydroxybenzoate: Similar structure but lacks the nitro group.

    4-(Decyloxy)phenyl 3-nitro-4-hydroxybenzoate: Similar structure but lacks the chloro group.

Uniqueness

4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making this compound valuable for various research and industrial purposes.

Properties

CAS No.

89880-72-8

Molecular Formula

C30H32ClNO7

Molecular Weight

554.0 g/mol

IUPAC Name

(4-decoxyphenyl) 3-chloro-4-(4-nitrobenzoyl)oxybenzoate

InChI

InChI=1S/C30H32ClNO7/c1-2-3-4-5-6-7-8-9-20-37-25-15-17-26(18-16-25)38-30(34)23-12-19-28(27(31)21-23)39-29(33)22-10-13-24(14-11-22)32(35)36/h10-19,21H,2-9,20H2,1H3

InChI Key

JYKSJAYBPMGXPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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